



Application Notes and Protocols for Vegfr-2-IN-6 In Vivo Injection

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Compound of Interest		
Compound Name:	Vegfr-2-IN-6	
Cat. No.:	B8139558	Get Quote

These application notes provide detailed protocols and supporting information for the preparation and in vivo administration of **Vegfr-2-IN-6**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals working in areas such as angiogenesis and cancer research.

Introduction to Vegfr-2-IN-6

Vegfr-2-IN-6 is a small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer and diabetic retinopathy, making it a critical target for therapeutic intervention. **Vegfr-2-IN-6**, referenced in patent WO 02/059110 (example 64), is utilized in preclinical research to study the effects of VEGFR-2 inhibition in various disease models.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Vegfr-2-IN-6** is presented in Table 1. This information is crucial for accurate preparation of stock solutions and formulations for in vivo studies.



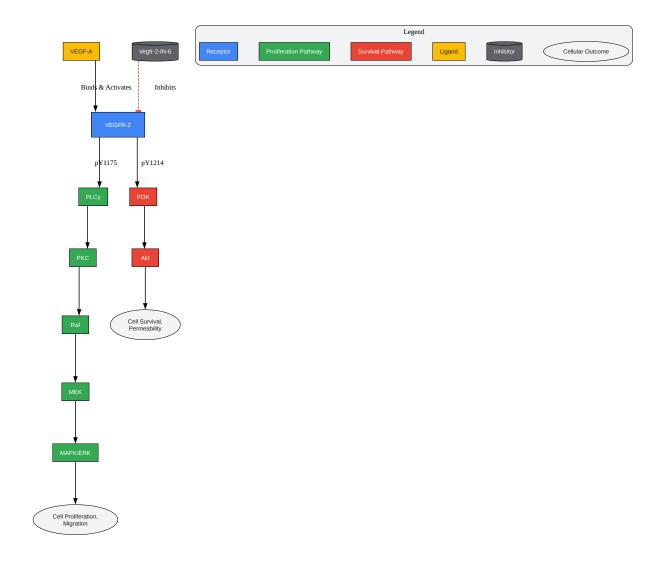
Property	Value	Source
Molecular Formula	C20H21N7O2S	MedchemExpress
Molecular Weight	423.49 g/mol	TargetMol[1]
Appearance	White to yellow solid	MedchemExpress
Purity	>98% (typically verified by HPLC or LCMS)	TargetMol
Solubility (in DMSO)	22.5 mg/mL (53.1 mM)	TargetMol[1]
Storage (Powder)	-20°C for 3 years	MedchemExpress
Storage (in Solvent)	-80°C for 6 months	MedchemExpress

Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several downstream signaling cascades critical for endothelial cell proliferation, survival, and migration. The simplified signaling pathway is illustrated below.









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References

- 1. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
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